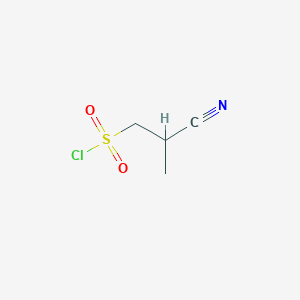![molecular formula C15H12Cl2KNO5S B12305782 Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate is a chemical compound with the molecular formula C15H13Cl2NO5S.K. It is known for its unique structure, which includes a benzoate group substituted with chlorine atoms and an ethoxyphenylsulfamoyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves the reaction of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: The major products of hydrolysis are 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and ethanol.
Applications De Recherche Scientifique
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid: This compound is structurally similar but lacks the potassium ion.
2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoate: Similar structure with a methoxy group instead of an ethoxy group.
2,4-Dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate Sodium Salt: Similar structure with a sodium ion instead of potassium.
Uniqueness
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate is unique due to its specific combination of substituents and the presence of the potassium ion
Propriétés
Formule moléculaire |
C15H12Cl2KNO5S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
potassium;2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13Cl2NO5S.K/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17;/h3-8,18H,2H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
STRMFPVZYPZJHK-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)

![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)

![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)

![ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305741.png)
![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)

![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)

![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)

